Ethyl 4-(cyclopropanecarbonyl)benzoate chemical properties
Ethyl 4-(cyclopropanecarbonyl)benzoate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-(cyclopropanecarbonyl)benzoate
Abstract
Ethyl 4-(cyclopropanecarbonyl)benzoate, with CAS Number 863769-67-9, is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a para-substituted ethyl benzoate core appended with a cyclopropyl ketone, presents multiple sites for chemical modification, making it a molecule of interest for researchers in materials science and drug discovery. The presence of the strained cyclopropyl ring and the dual carbonyl functionalities (ester and ketone) imparts a unique reactivity profile. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, reactivity, and potential applications, grounded in established chemical principles and data from analogous structures.
Molecular Structure and Physicochemical Properties
The foundational aspect of understanding any chemical entity is a thorough analysis of its structure and the resulting physical properties. These characteristics dictate its behavior in chemical reactions, its solubility, and its interaction with biological systems.
Chemical Structure
Ethyl 4-(cyclopropanecarbonyl)benzoate possesses a molecular formula of C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol .[1][2] The structure is characterized by a central benzene ring substituted at the 1- and 4-positions. An ethoxycarbonyl group (ethyl ester) is located at the 1-position, while a cyclopropanecarbonyl group (cyclopropyl ketone) is at the 4-position.
Caption: Chemical structure of Ethyl 4-(cyclopropanecarbonyl)benzoate.
Physicochemical Data Summary
While specific experimental data for this compound is not extensively published, properties can be inferred from its constituent parts and related molecules like ethyl benzoate.[3][4]
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 863769-67-9 | [1] |
| Molecular Formula | C₁₃H₁₄O₃ | [1][2] |
| Molecular Weight | 218.25 g/mol | [1][2] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid. | Based on ethyl benzoate (colorless liquid).[4][5] |
| Boiling Point | Predicted: >212 °C | Higher than ethyl benzoate (212 °C) due to increased molecular weight.[5] |
| Solubility | Predicted: Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, dichloromethane). | Similar to ethyl benzoate, which is almost insoluble in water but miscible with organic solvents.[4] |
Synthesis and Mechanistic Insights
The most direct and industrially scalable synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate is through the Friedel-Crafts acylation of ethyl benzoate. This classic electrophilic aromatic substitution reaction provides a reliable method for introducing the acyl group onto the aromatic ring.[6]
Primary Synthetic Route: Friedel-Crafts Acylation
The reaction involves treating ethyl benzoate with cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The ester group of ethyl benzoate is a deactivating, meta-directing group; however, the reaction can be forced to the para position under appropriate conditions, often driven by steric hindrance at the ortho positions.
Detailed Experimental Protocol
This protocol is a representative procedure designed for self-validation through in-process monitoring and final product analysis.
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Reactor Setup: A three-necked, round-bottom flask is oven-dried and equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler) to maintain an inert atmosphere (e.g., nitrogen or argon).
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Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.
-
Acyl Chloride Addition: Cyclopropanecarbonyl chloride (1.1 equivalents) is added dropwise to the stirred suspension. The formation of the acylium ion complex is an exothermic process, and the temperature should be maintained near 0 °C.
-
Substrate Addition: Ethyl benzoate (1.0 equivalent) is dissolved in dry DCM and added dropwise to the reaction mixture over 30-60 minutes. The choice to add the substrate to the pre-formed acylium ion complex minimizes side reactions.
-
Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: The reaction is quenched by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield the final product.
Mechanistic Rationale
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.
Caption: Logical workflow of the Friedel-Crafts acylation mechanism.
The causality behind using a strong Lewis acid like AlCl₃ is its ability to polarize the carbon-chlorine bond of the acyl chloride, facilitating the formation of the highly electrophilic acylium ion, which is necessary to overcome the deactivation of the aromatic ring by the ester group.[7][8]
Spectroscopic Characterization
Structural elucidation and purity assessment of Ethyl 4-(cyclopropanecarbonyl)benzoate rely on a combination of spectroscopic techniques. Below are the predicted data based on the known effects of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~8.1 | Doublet | 2H | Protons ortho to ketone |
| Aromatic | ~7.9 | Doublet | 2H | Protons ortho to ester |
| Ethyl (-OCH₂CH₃) | ~4.4 | Quartet | 2H | -OCH₂- |
| Cyclopropyl (-CH-) | ~2.6 | Multiplet | 1H | Methine proton |
| Ethyl (-OCH₂CH₃) | ~1.4 | Triplet | 3H | -CH₃ |
| Cyclopropyl (-CH₂-) | ~1.1-1.3 | Multiplets | 4H | Methylene protons |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Ketone C=O | ~198 | C=O (ketone) |
| Ester C=O | ~165 | C=O (ester) |
| Aromatic | ~140, 135, 130, 128 | Aromatic carbons |
| Ethyl (-OCH₂-) | ~62 | -OCH₂- |
| Cyclopropyl (-CH-) | ~18 | Methine carbon |
| Ethyl (-CH₃) | ~14 | -CH₃ |
| Cyclopropyl (-CH₂-) | ~12 | Methylene carbons |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorptions corresponding to the two distinct carbonyl groups. The ester carbonyl stretch typically appears at a higher wavenumber than the ketone carbonyl, especially an aryl ketone.[9]
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100-3000 | Medium | Aromatic & Cyclopropyl C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch (Ethyl) |
| ~1725 | Strong, Sharp | C=O Stretch (Ester)[9][10] |
| ~1685 | Strong, Sharp | C=O Stretch (Aryl Ketone) |
| ~1605, 1450 | Medium-Weak | C=C Stretch (Aromatic Ring) |
| ~1280, 1100 | Strong | C-O Stretch (Ester)[9] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would provide key information on the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 218
-
Key Fragments:
-
m/z = 173: Loss of ethoxy radical (•OCH₂CH₃)
-
m/z = 149: Benzoyl cation derivative
-
m/z = 121: Further fragmentation
-
m/z = 69: Cyclopropylcarbonyl cation
-
Chemical Reactivity and Potential Transformations
The molecule's reactivity is dominated by its two carbonyl centers and the aromatic ring.
Reactivity Profile
-
Ketone Carbonyl: Susceptible to nucleophilic attack. It can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), as the ester is less reactive.
-
Ester Carbonyl: Can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification.
-
Aromatic Ring: The ring is deactivated by two electron-withdrawing groups, making further electrophilic substitution challenging.
Representative Transformations
-
Selective Ketone Reduction: Treatment with NaBH₄ in an alcoholic solvent (e.g., ethanol) at room temperature would reduce the ketone to a hydroxyl group, yielding Ethyl 4-(cyclopropyl(hydroxy)methyl)benzoate.
-
Ester Hydrolysis: Saponification using aqueous sodium hydroxide followed by acidic workup would hydrolyze the ester to 4-(cyclopropanecarbonyl)benzoic acid.
Caption: Workflow of key transformations for the title compound.
Applications in Research and Development
While specific efficacy data for Ethyl 4-(cyclopropanecarbonyl)benzoate is limited[11], its structural motifs are prevalent in molecules of significant interest, particularly in medicinal chemistry.
-
Synthetic Intermediate: It serves as a well-defined building block. The two carbonyl groups can be independently modified, allowing for the divergent synthesis of a library of related compounds for screening.
-
Medicinal Chemistry:
-
The cyclopropyl ketone moiety is a known pharmacophore. For instance, related aryloxyphenyl cyclopropyl methanones have been investigated for their anti-mycobacterial properties.[12]
-
Benzoate derivatives are common in pharmaceuticals. For example, other substituted benzoates have been explored for their potential anticancer activities.[13]
-
The overall structure can be seen as a rigid scaffold for presenting functional groups in specific spatial orientations, which is crucial for receptor binding.
-
Handling and Safety Considerations
No specific Material Safety Data Sheet (MSDS) is publicly available for Ethyl 4-(cyclopropanecarbonyl)benzoate. Therefore, precautions must be based on analogous structures, such as ethyl benzoate.
-
General Precautions: Ethyl benzoate is known to cause skin and serious eye irritation. It is prudent to assume this compound has similar properties.
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Avoid inhalation of vapors and contact with skin and eyes.[14]
-
In case of contact, rinse the affected area immediately with plenty of water.[15]
-
Store in a cool, dry place in a tightly sealed container.
-
Conclusion
Ethyl 4-(cyclopropanecarbonyl)benzoate is a synthetically accessible and versatile chemical intermediate. Its properties, derived from the interplay of the ethyl ester, aryl ketone, and cyclopropyl functionalities, make it a valuable substrate for further chemical exploration. While comprehensive experimental data remains to be published, its predicted characteristics and reactivity, based on sound chemical principles, position it as a compound of interest for developing novel molecules in the pharmaceutical and material science sectors.
References
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PubMed. (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. National Library of Medicine. Retrieved February 2, 2026, from [Link]
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Alfa Aesar. (2011). Material Safety Data Sheet: Ethyl benzoate. Retrieved February 2, 2026, from [Link]
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Wikipedia. (n.d.). Ethyl benzoate. Retrieved February 2, 2026, from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 2, 2026, from [Link]
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PubMed. (2005). An efficient synthesis of aryloxyphenyl cyclopropyl methanones: a new class of anti-mycobacterial agents. National Library of Medicine. Retrieved February 2, 2026, from [Link]
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Direct PCW. (2023). Safety Data Sheet: ETHYL BENZOATE. Retrieved February 2, 2026, from [Link]
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Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. Retrieved February 2, 2026, from [Link]
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Chad's Prep. (2018). EAS Friedel Crafts Alkylation and Acylation. YouTube. Retrieved February 2, 2026, from [Link]
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